Methyl 4-((3-chlorobenzyl)oxy)-6-fluoroquinoline-2-carboxylate
Overview
Description
Methyl 4-((3-chlorobenzyl)oxy)-6-fluoroquinoline-2-carboxylate is a synthetic organic compound that belongs to the quinoline family. This compound is characterized by the presence of a quinoline core, substituted with a methyl ester group at the 2-position, a fluorine atom at the 6-position, and a 3-chlorobenzyl ether group at the 4-position. The unique structural features of this compound make it an interesting subject for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-((3-chlorobenzyl)oxy)-6-fluoroquinoline-2-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Formation of the Methyl Ester Group: The carboxylic acid group at the 2-position can be esterified using methanol and a strong acid catalyst like sulfuric acid.
Attachment of the 3-Chlorobenzyl Ether Group: The final step involves the nucleophilic substitution of the hydroxyl group at the 4-position with 3-chlorobenzyl chloride in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Methyl 4-((3-chlorobenzyl)oxy)-6-fluoroquinoline-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using hydrogen gas and a palladium catalyst to reduce the quinoline ring or other functional groups.
Substitution: Nucleophilic substitution reactions can be carried out to replace the 3-chlorobenzyl ether group with other substituents using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as thiols, amines, or alkoxides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Introduction of hydroxyl, carbonyl, or carboxyl groups.
Reduction: Formation of partially or fully reduced quinoline derivatives.
Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-((3-chlorobenzyl)oxy)-6-fluoroquinoline-2-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial agent due to its quinoline core.
Medicine: Explored for its potential therapeutic applications, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of Methyl 4-((3-chlorobenzyl)oxy)-6-fluoroquinoline-2-carboxylate is primarily based on its ability to interact with biological targets such as enzymes and receptors. The quinoline core can intercalate with DNA, inhibiting the replication of microorganisms and cancer cells. Additionally, the compound can inhibit specific enzymes involved in metabolic pathways, leading to its antimicrobial and anticancer effects.
Comparison with Similar Compounds
Similar Compounds
7-((3-Chlorobenzyl)oxy)-4-((methylamino)methyl)-2H-chromen-2-one methanesulfonate (NW-1772): A potent and selective monoamine oxidase B inhibitor with similar structural features.
Phenylboronic Acid Derivatives: Compounds with boronic acid groups that exhibit similar reactivity in substitution reactions.
Uniqueness
Methyl 4-((3-chlorobenzyl)oxy)-6-fluoroquinoline-2-carboxylate is unique due to its specific substitution pattern on the quinoline core, which imparts distinct chemical and biological properties. The presence of the 3-chlorobenzyl ether group and the fluorine atom enhances its stability and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
methyl 4-[(3-chlorophenyl)methoxy]-6-fluoroquinoline-2-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClFNO3/c1-23-18(22)16-9-17(14-8-13(20)5-6-15(14)21-16)24-10-11-3-2-4-12(19)7-11/h2-9H,10H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKZPGNCJTYMTSN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=C(C=C(C=C2)F)C(=C1)OCC3=CC(=CC=C3)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClFNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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